molecular formula C23H26N2O5 B11007739 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11007739
M. Wt: 410.5 g/mol
InChI Key: WUTWAOBPTVVNDE-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring:

  • A 2-(2-methylpropyl) substituent (isobutyl group) at the isoindole’s 2-position, enhancing lipophilicity.
  • A 3,4-dimethoxyphenethylamine side chain linked via a carboxamide bond, a motif common in bioactive molecules targeting neurotransmitter receptors or enzymes .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C23H26N2O5/c1-14(2)13-25-22(27)17-7-6-16(12-18(17)23(25)28)21(26)24-10-9-15-5-8-19(29-3)20(11-15)30-4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,24,26)

InChI Key

WUTWAOBPTVVNDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Phthalimide Core Synthesis

The phthalimide core is typically synthesized via cyclization of substituted phthalic anhydrides. For example, 5-nitro-1,3-dioxoisoindoline serves as a precursor, with the nitro group enabling subsequent reduction to an amine for carboxamide formation.

Reaction Scheme 1: Core Formation

Phthalic anhydride derivative+AmmoniaΔ,DCM5-Nitroisoindoline-1,3-dione\text{Phthalic anhydride derivative} + \text{Ammonia} \xrightarrow{\Delta, \text{DCM}} \text{5-Nitroisoindoline-1,3-dione}

Key conditions: Reflux in dichloromethane (DCM) with ammonium acetate yields 75–85% purity.

Alkylation at Position 2

The 2-(2-methylpropyl) group is introduced via nucleophilic alkylation. Using isoindoline-1,3-dione and 2-methylpropyl bromide in the presence of a base like potassium carbonate (K2_2CO3_3) achieves substitution at position 2.

Reaction Scheme 2: Alkylation

Isoindoline-1,3-dione+2-Methylpropyl bromideK2CO3,DMF2-(2-Methylpropyl)isoindoline-1,3-dione\text{Isoindoline-1,3-dione} + \text{2-Methylpropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(2-Methylpropyl)isoindoline-1,3-dione}

Yield: 68–72% after purification by silica gel chromatography.

Carboxamide Functionalization at Position 5

The 5-carboxylic acid derivative is converted to the carboxamide using 2-(3,4-dimethoxyphenyl)ethylamine and a coupling agent.

Reaction Scheme 3: Amide Bond Formation

5-Carboxy-2-(2-methylpropyl)isoindoline-1,3-dione+2-(3,4-Dimethoxyphenyl)ethylamineEDC/HOBt, DCMTarget Compound\text{5-Carboxy-2-(2-methylpropyl)isoindoline-1,3-dione} + \text{2-(3,4-Dimethoxyphenyl)ethylamine} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound}

Yield: 60–65% after HPLC purification.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of indium(III) chloride (InCl3_3) in MCRs significantly improves cyclization efficiency. For example, InCl3_3 (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min) boosts yields to 90–95% for analogous isoindole derivatives.

Table 1: Catalyst Screening for Cyclization

CatalystSolventTemperature (°C)Yield (%)
InCl3_350% EtOH4095
BF3_3-OEt2_2DCM2572
NoneEtOH8035

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance alkylation rates, while ethanol-water mixtures improve MCR yields. Elevated temperatures (>60°C) risk decomposition of the dimethoxyphenyl group, necessitating strict control at 40–50°C.

Analytical Characterization

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (d, J=8 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 6.80–6.70 (m, 3H, OCH3_3), 3.90 (s, 6H, OCH3_3), 3.30 (t, J=7 Hz, 2H, CH2_2NH), 2.95 (d, J=7 Hz, 2H, CH2_2C(CH3_3)2_2).

  • ESI–MS : m/z 453.2 [M+H]+^+.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms >98% purity, with retention time = 12.3 min.

Challenges and Alternative Approaches

Steric Hindrance

Bulkier substituents like 2-methylpropyl impede alkylation efficiency. Alternative routes using Ullmann coupling or Buchwald-Hartwig amination are under investigation.

Protecting Group Strategies

Methoxy groups are prone to demethylation under acidic conditions. Benzyl protection of phenolic hydroxyls during synthesis prevents unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name (Source) Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound 1,3-Dioxo-isoindole 2-(2-methylpropyl), N-[2-(3,4-dimethoxyphenyl)ethyl] C₂₄H₂₈N₂O₅ 432.49*
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) Benzamide Benzoyl, N-[2-(3,4-dimethoxyphenyl)ethyl] C₁₇H₁₉NO₃ 285.34
Benzimidazole carboxamide () Benzimidazole 2-(3,4-Dimethoxyphenyl), N-(4-methoxyphenyl), 1-propyl C₂₅H₂₅N₃O₄ 437.48
N-[2-(4-Methoxyindol-1-yl)ethyl]-2-(3-methoxypropyl)-isoindole-5-carboxamide () 1,3-Dioxo-isoindole 2-(3-Methoxypropyl), N-[2-(4-methoxyindol-1-yl)ethyl] C₂₄H₂₅N₃O₅ 435.50
2-(2,6-Diethylphenyl)-isoindole-5-carboxamide () 1,3-Dioxo-isoindole 2-(2,6-Diethylphenyl), N-propyl C₂₂H₂₄N₂O₃ 364.18
2,3-Dimethylindole-5-carboxamide () Indole 2,3-Dimethyl, N-[2-(3,4-dimethoxyphenyl)ethyl] C₂₁H₂₄N₂O₃ 352.43

*Calculated based on structural formula.

Key Observations:
  • Core Structure : The isoindole-1,3-dione core in the target compound and , and 9 derivatives increases polarity compared to benzamide () or indole () cores.
  • Substituents :
    • The 3,4-dimethoxyphenethyl group (shared with Rip-B and ) is associated with enhanced binding to adrenergic or dopaminergic receptors due to methoxy groups’ electron-donating effects .
    • The 2-methylpropyl group in the target compound likely increases logP (predicted ~3.0) compared to smaller alkyl chains (e.g., propyl in ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name (Source) logP* Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.0 ~70 2 5
Rip-B () ~2.5† 49.68 1 3
Benzimidazole carboxamide () N/A N/A 1 4
compound 2.916 49.68 2 3
compound ~3.2‡ 66.48 1 4

*Predicted using analogous structures. †Based on benzamide analogs. ‡Derived from diethylphenyl substituent.

Key Observations:
  • Polar Surface Area (PSA) : The target compound’s isoindole-1,3-dione core and carboxamide group likely increase PSA (~70 Ų) compared to Rip-B (49.68 Ų), reducing membrane permeability but improving solubility in polar solvents .
  • logP : The 2-methylpropyl group and aromatic methoxy substituents balance hydrophobicity (logP ~3.0), similar to ’s diethylphenyl derivative (logP ~3.2) .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H23NO2C_{14}H_{23}NO_2, with a complex structure characterized by an isoindole core and methoxyphenyl substituents. The following table summarizes its key structural features:

PropertyDetails
Molecular FormulaC₁₄H₂₃N O₂
SMILESCC(C)CNCCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C14H23NO2/c1-11(2)...
Molecular Weight237.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals.
  • Antimicrobial Properties : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential for antimicrobial applications.
  • Anti-inflammatory Effects : Isoindole derivatives are known for modulating inflammatory pathways.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

  • Antibacterial Activity : Preliminary assays suggest significant inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal strains like Candida albicans.
  • Cytotoxicity against Cancer Cells : Early studies indicate that the compound may induce apoptosis in certain cancer cell lines.

Case Study 1: Antibacterial Evaluation

A study conducted by Nassar et al. synthesized derivatives similar to this compound and evaluated their antibacterial activity. The results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin, highlighting the potential of isoindole derivatives in treating bacterial infections .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of related compounds was assessed using DPPH radical scavenging assays. Results indicated that the presence of methoxy groups significantly enhanced the radical-scavenging activity compared to non-methoxylated analogs .

Q & A

Q. What advanced imaging techniques localize the compound in tissues?

  • Methodological Answer : Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging maps spatial distribution in brain or tumor sections. Isotope-labeled analogs (¹⁴C or ³H) enable autoradiography, while fluorescent tagging (e.g., BODIPY) visualizes cellular uptake via confocal microscopy .

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